Gadoterate sodium
Description
Evolution of Paramagnetic Contrast Agents in Magnetic Resonance Imaging Research
The development of contrast agents for MRI began in the early 1980s, shortly after the introduction of MRI as a diagnostic tool. researchgate.netmriquestions.com The initial research sought to find substances that could alter the relaxation times of water protons in the body to improve image contrast. ajronline.org Early investigations identified several paramagnetic ions, including copper (Cu2+), manganese (Mn2+), and gadolinium (Gd3+), as potential candidates. researchgate.net Gadolinium, with its seven unpaired electrons, was recognized as the most potent of these for its ability to affect proton relaxation. researchgate.netresearchgate.net
The first generation of GBCAs to emerge from this research in the late 1980s were predominantly linear chelates, such as gadopentetate dimeglumine. emjreviews.comresearchgate.netmriquestions.com These agents consist of the gadolinium ion bound to a linear organic molecule. However, ongoing research revealed that the stability of the complex was a critical factor, leading to concerns about the potential for the toxic gadolinium ion to dissociate from its linear chelate in the body. rsna.org
This led to the next major evolution in GBCA research: the development of macrocyclic agents. emjreviews.com In these compounds, the gadolinium ion is encased within a cage-like, pre-organized macrocyclic molecule. researchgate.netrsna.org Gadoterate (B1198928), which uses the chelating agent DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid), was the first macrocyclic GBCA introduced. appliedradiology.comdrugbank.com The research focus shifted towards these macrocyclic structures due to their significantly higher thermodynamic and kinetic stability compared to their linear counterparts, which reduces the likelihood of gadolinium release. appliedradiology.comrsna.org More recent research continues to explore alternative metals like manganese and iron, as well as metal-free contrast mechanisms, to further refine imaging capabilities. appliedradiology.com
Fundamental Principles of MRI Contrast Enhancement by Paramagnetic Species
Magnetic Resonance Imaging primarily relies on detecting signals from mobile water protons within the body. mdpi.com The contrast in the resulting images depends on the concentration of these protons and their longitudinal (T1) and transverse (T2) relaxation times. mdpi.com Paramagnetic contrast agents, like those based on gadolinium, function by altering these relaxation times in the surrounding water molecules. ajronline.orgdrugbank.com
Gadolinium (Gd3+) is highly paramagnetic because it possesses seven unpaired electrons in its outer shell. researchgate.netresearchgate.net When placed in the strong magnetic field of an MRI scanner, the gadolinium ion develops a large magnetic moment. wikipedia.orgdrugbank.com This local magnetic field interacts with nearby water protons, causing them to relax more quickly. This accelerated relaxation shortens both T1 and T2 relaxation times. spandidos-publications.comajronline.org
The efficiency with which a contrast agent shortens these relaxation times is quantified by its relaxivity (r1 and r2), a measure of the change in the relaxation rate per millimolar (mM) concentration of the agent. mdpi.comappliedradiology.com In clinical practice, the shortening of the T1 time is most significant. fda.gov This T1 shortening leads to a stronger signal on T1-weighted images, making the tissues where the contrast agent has accumulated appear brighter. spandidos-publications.comdrugbank.com This enhancement is particularly useful for visualizing areas with abnormal vascularity or a disrupted blood-brain barrier. drugbank.com
Overview of Macrocyclic Gadolinium Chelates in Academic Research Context
Within the field of MRI contrast agent research, macrocyclic gadolinium chelates represent a significant class of compounds valued for their high stability. emjreviews.comrsna.org Gadoterate (chelated with DOTA) is a prominent example, often used as a benchmark in comparative studies. drugbank.commdpi.com Other widely researched macrocyclic agents include gadobutrol (B1674391) and gadoteridol (B1662839). radiopaedia.orgajronline.org
A key focus of academic research is comparing the physicochemical properties of these agents, particularly their stability and relaxivity, as these factors influence their performance. appliedradiology.comnih.gov Macrocyclic agents are characterized by their cage-like structure, which provides high kinetic and thermodynamic stability. rsna.orgdrugbank.com This stability is a measure of how tightly the gadolinium ion is bound, which is a critical research parameter. Gadoterate is noted for having exceptionally high thermodynamic stability constants. appliedradiology.comfda.gov
Relaxivity is another crucial point of comparison. While all macrocyclic agents enhance the MR signal, their r1 relaxivity values can differ, affecting their enhancement efficiency at a given concentration. ajronline.orgnih.gov Research studies have shown that gadobutrol generally exhibits a higher r1 relaxivity compared to gadoterate and gadoteridol across various magnetic field strengths. ajronline.orgnih.gov These differences are attributed to subtle variations in their molecular structure, which can affect the interaction of the complex with surrounding water molecules. nih.gov
Table 1: Comparative Relaxivity of Macrocyclic GBCAs in Human Plasma
| Compound | r1 Relaxivity at 1.5 T (L/mmol·s) | r1 Relaxivity at 3 T (L/mmol·s) |
| Gadoterate | 3.32 ± 0.13 | 3.00 ± 0.13 |
| Gadoteridol | 3.80 ± 0.10 | 3.28 ± 0.09 |
| Gadobutrol | 4.6 - 5.3 | 3.5 - 5.0 |
| Data sourced from multiple research studies and may show slight variations based on experimental conditions. ajronline.orgnih.gov |
Table 2: Key Physicochemical Properties of Gadoterate
| Property | Value |
| Chemical Formula | C16H25GdN4O8 |
| Molar Mass | 558.65 g/mol |
| Structure | Macrocyclic, Ionic |
| Chelating Agent | DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) |
| Thermodynamic Stability (log Ktherm) | 25.6 |
| Data sourced from chemical databases and regulatory filings. wikipedia.orgfda.gov |
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
sodium;gadolinium(3+);2-[4,7,10-tris(carboxylatomethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28N4O8.Gd.Na/c21-13(22)9-17-1-2-18(10-14(23)24)5-6-20(12-16(27)28)8-7-19(4-3-17)11-15(25)26;;/h1-12H2,(H,21,22)(H,23,24)(H,25,26)(H,27,28);;/q;+3;+1/p-4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIFBVOSDYUIKIK-UHFFFAOYSA-J | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(CCN(CCN1CC(=O)[O-])CC(=O)[O-])CC(=O)[O-])CC(=O)[O-].[Na+].[Gd+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24GdN4NaO8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10918889 | |
| Record name | Gadolinium sodium 2,2',2'',2'''-(1,4,7,10-tetraazacyclododecane-1,4,7,10-tetrayl)tetraacetate (1/1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10918889 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
580.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
92923-44-9 | |
| Record name | Gadolinium sodium 2,2',2'',2'''-(1,4,7,10-tetraazacyclododecane-1,4,7,10-tetrayl)tetraacetate (1/1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10918889 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | GADOTERATE SODIUM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/99J2XUF1JT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies and Formulation Science Research for Gadoterate Sodium
Chemical Synthesis Pathways of the DOTA Ligand
The foundational chelating agent in gadoterate (B1198928) sodium is 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA). The synthesis of this macrocyclic ligand is a critical first step, with research focusing on efficiency, purity, and scalability. The most common synthetic strategies begin with the macrocycle 1,4,7,10-tetraazacyclododecane, commonly known as cyclen. google.comresearchgate.net
One prevalent and long-standing method involves the tetra-N-alkylation of cyclen using a haloacetic acid, such as bromoacetic acid or chloroacetic acid, in the presence of a base. google.comwikipedia.org This approach, while straightforward, often results in a crude product containing organic impurities and inorganic salts like sodium chloride. google.com Consequently, extensive purification is required, typically involving crystallization at a very low pH to reduce impurities and the use of ion-exchange resins to remove residual ions. google.com Another established route involves the exhaustive alkylation of cyclen with N-(2-bromoethanoyl) ethyl glycinate, followed by hydrolysis to convert the ester groups into the final carboxylic acid functionalities. nih.gov
Research has also explored solid-phase synthesis as a convenient and efficient alternative. nih.gov In this methodology, the components of the DOTA ligand are assembled directly on a solid resin support. For example, an amino-terminated peptide-resin can be acylated with bromoacetic acid, followed by a reaction with cyclen. Subsequent trialkylation of the remaining cyclen amines with tert-butyl bromoacetate (B1195939) and a final cleavage step yields the DOTA-functionalized molecule. nih.gov This approach is particularly valuable for creating DOTA-peptide conjugates for targeted imaging applications.
| Synthetic Pathway | Key Reactants | General Approach | Key Considerations | Reference |
|---|---|---|---|---|
| Alkylation of Cyclen with Haloacetic Acid | Cyclen, Chloroacetic Acid, Base (e.g., NaOH) | Direct tetra-N-alkylation of the cyclen ring. | Requires significant purification via crystallization and ion-exchange resins to remove inorganic salts and organic impurities. | google.comwikipedia.org |
| Alkylation with Bromoacetyl Glycinate | Cyclen, N-(2-Bromoethanoyl) ethyl glycinate, Base (e.g., K2CO3) | Exhaustive alkylation of cyclen followed by hydrolysis of the resulting ester. | Offers a structured approach to building the acetate (B1210297) arms. | nih.gov |
| Total Solid-Phase Synthesis | Cyclen, Bromoacetic Acid, tert-Butyl Bromoacetate, Resin Support | Stepwise assembly on a solid support, followed by cleavage and deprotection. | Efficient for producing high-purity DOTA-functionalized peptides; commercial DOTA-tris-(t-Bu ester) can be expensive and contain impurities. | nih.gov |
Complexation Strategies for Gadoterate Sodium Formation
The formation of the final gadoterate complex involves the chelation of a gadolinium (Gd³⁺) ion by the DOTA ligand. Research in this area focuses on optimizing reaction conditions to maximize yield, purity, and kinetic inertness, which is crucial for preventing the release of toxic free Gd³⁺ ions in vivo. mdpi.comnih.gov
The complexation is typically achieved by reacting DOTA with a gadolinium source, such as gadolinium(III) oxide (Gd₂O₃) or gadolinium chloride (GdCl₃), in an aqueous solution. nih.govrsc.org The reaction is often carried out at elevated temperatures, for example, between 50-95°C, to drive the complexation to completion. rsc.org
In an effort to develop more efficient and environmentally friendly synthetic routes, researchers have investigated the use of ultrasound energy. rsc.org Ultrasound-assisted synthesis offers a significant reduction in reaction times and can be performed under milder conditions compared to conventional thermal heating. rsc.org A reported protocol for gadoterate meglumine (B1676163) involves suspending DOTA and N-methylglucamine (meglumine) in water and sonicating the mixture for a few minutes. rsc.org Subsequently, an aqueous solution of gadolinium(III) oxide is added, and the sonication continues for a short period (e.g., 18 minutes). rsc.org This method has been shown to produce the final product in high yield (89%) without the need for subsequent purification steps. rsc.org The use of ultrasound provides energy for the reaction through acoustic cavitation, enhancing mass transfer and reaction rates.
Optimizing the synthesis of gadoterate is paramount for industrial-scale production and ensuring the highest quality of the final product. Key parameters that are manipulated in research include temperature, pH, reaction time, and reactant purity.
Conventional thermal methods for producing the sodium salt of Gd-DOTA typically require reaction times of 2 to 6.5 hours at temperatures of 50-95°C, yielding between 83% and 95% of the product after recrystallization. rsc.org In contrast, the ultrasound-assisted method can achieve an 85-89% yield in as little as 20 minutes. rsc.org The pH of the reaction medium is also critical; complexation of DOTA with TmCl₃ (as an analogue for GdCl₃) is performed at a controlled pH, starting around 6.5 and adjusted as needed to prevent the precipitation of metal hydroxides. nih.gov
Further optimization has been achieved by focusing on the purity of the starting materials. One process describes the use of high-purity DOTA (tetraxetan), obtained through a purification step involving electrodialysis, which leads to a final gadoterate meglumine product with minimal impurities. justia.com
| Method | Temperature | Reaction Time | Reported Yield | Key Feature | Reference |
|---|---|---|---|---|---|
| Conventional Thermal Heating (Sodium Salt) | 50-95°C | 2 - 6.5 hours | 83-95% | Requires subsequent recrystallization for purification. | rsc.org |
| Conventional Thermal Heating (Lipophilic Derivative) | 80°C | 24 hours | Quantitative | Demonstrates longer times for more complex derivatives. | rsc.org |
| Ultrasound-Assisted (Meglumine Salt) | Ambient (with sonication) | ~20 minutes | 85-89% | Rapid, energy-efficient, and avoids bulk heating. No further purification needed. | rsc.org |
Research on Solvent-Free and Environmentally Conscious Synthetic Approaches for this compound
A significant area of research has been the development of "green" or environmentally conscious synthetic methods that eliminate the use of organic solvents. rsc.org Such solvents can lead to impurities in the final product and pose environmental disposal challenges. google.comgoogle.com
Patented methods describe the synthesis of gadoterate meglumine in a process that is entirely free of non-aqueous solvents. google.comgoogle.com This is achieved by conducting all steps in an aqueous medium. The process begins with an aqueous solution of DOTA, proceeds to complexation with a gadolinium source in water, and moves directly to the final formulation steps without ever isolating a dry intermediate powder. google.com This is advantageous because the gadolinium complex is often hygroscopic and difficult to fully dry, and rehydrating a dry powder can introduce variability. google.com By maintaining a hydrated state throughout, the process avoids solvent-related impurities and simplifies manufacturing. google.com
One such process outlines the following key stages:
Preparation of an aqueous DOTA solution.
Complexation with a gadolinium source in water.
Verification of free gadolinium content and complex formation.
Preparation of the final gadoteric acid meglumine solution.
Filtration of the final solution. google.com
This approach significantly improves the impurity profile of the final product. google.com The use of techniques like electrodialysis to purify the initial DOTA ligand also contributes to a solvent-free workflow, as it can replace purification methods that rely on ion-exchange resins requiring organic solvents for desorption. justia.com
Advanced Formulation Principles of this compound in Research Settings
The formulation of a this compound injection solution extends beyond simply dissolving the active compound in water. Advanced formulation principles are applied to ensure the stability, safety, and quality of the final product. ijpsjournal.compharmaguideline.com A primary goal is to minimize the concentration of free, unchelated Gd³⁺ ions, which are toxic.
A key strategy described in research is the inclusion of a small, controlled excess of the free chelating ligand (DOTA) in the final formulation. googleapis.com This excess of free DOTA acts as a "scavenger" for any Gd³⁺ ions that might dissociate from the complex, a process known as transmetallation. googleapis.com This is a critical safety feature, as it provides an immediate mechanism to re-chelate potentially harmful free gadolinium.
Coordination Chemistry and Chelate Stability of Gadoterate Sodium
Structural Analysis of the Gadoterate (B1198928) Chelating Environment
The structure of the gadoterate complex is central to its high stability. The gadolinium ion is encapsulated within the DOTA ligand, forming a rigid and protective cage-like structure. mdpi.comgenericcontrastagents.com
Inner Sphere Coordination and Water Hydration Number in Gadoterate Systems
The trivalent gadolinium cation typically exhibits high coordination numbers, usually 8 or 9 in aqueous solutions. nih.govstanford.edu In the gadoterate complex, the octadentate DOTA ligand occupies eight of the available coordination sites around the Gd³⁺ ion. mdpi.comstanford.edu The ninth coordination site is occupied by a single water molecule (H₂O), which is directly bound to the gadolinium ion. mdpi.comstanford.edunih.govresearchgate.net This is referred to as the inner sphere water molecule, and gadoterate is thus characterized by a hydration number (q) of 1. mdpi.comnih.govresearchgate.net
The presence and exchange dynamics of this inner-sphere water molecule are fundamental to the paramagnetic properties utilized in magnetic resonance imaging. nih.govresearchgate.net While the free Gd³⁺ aqua ion has 8-9 inner-sphere water molecules that exchange very rapidly (around 1 nanosecond), the single water molecule in the gadoterate complex exchanges about 200 times more slowly. nih.gov The relaxation effect of the complex is influenced by contributions from this inner sphere water molecule and from the outer sphere, which consists of diffusing water molecules not directly bound to the gadolinium ion. nih.govmdpi.com
Thermodynamic Stability of Gadoterate Sodium Complexes: Research and Implications
Thermodynamic stability refers to the equilibrium state between the intact gadolinium complex and its dissociated components—the free Gd³⁺ ion and the free ligand. genericcontrastagents.com It is quantified by the thermodynamic stability constant (log Ktherm or log Kst) and the conditional stability constant (log Kcond), which accounts for stability at a specific pH, such as the physiological pH of 7.4. guerbet.comqeios.comnih.gov
Gadoterate exhibits one of the highest thermodynamic stabilities among all gadolinium-based chelates. drugbank.comnih.govopenaccessjournals.com Research reports its log Ktherm value to be between 25.6 and 25.8. openaccessjournals.comguerbet.com The conditional stability constant at pH 7.4 (log Kcond) is approximately 19.3. guerbet.comnih.gov These high values signify a very strong binding affinity between the DOTA ligand and the Gd³⁺ ion, meaning that at equilibrium, the complex is heavily favored over the dissociated state. openaccessjournals.comqeios.com While high thermodynamic stability is important, it does not solely predict the in vivo behavior of the complex, as the short residence time in the body means that thermodynamic equilibrium is often not reached. mdpi.com
Table 1: Thermodynamic and Kinetic Stability of Gadoterate
| Parameter | Value | Reference |
|---|---|---|
| Thermodynamic Stability Constant (log Ktherm) | 25.6 - 25.8 | openaccessjournals.comguerbet.com |
| Conditional Stability Constant (log Kcond at pH 7.4) | 19.3 | guerbet.comnih.gov |
| Dissociation Half-Life (t1/2 at pH 1.2, 37°C) | ~4 days | nih.gov |
| Dissociation Half-Life (t1/2 in 1 M HCl) | ~25 hours | mdpi.com |
Kinetic Inertness of this compound: Mechanisms and Research Investigations
Kinetic inertness, or kinetic stability, describes the rate at which the gadolinium complex dissociates. mdpi.comqeios.com It is considered a more critical predictor of in vivo stability than thermodynamic stability because it reflects the likelihood of the complex remaining intact during its transit through the body. mdpi.comnih.govrichtlijnendatabase.nl The rigid macrocyclic structure of gadoterate imparts a high degree of kinetic inertness, making the release of Gd³⁺ an exceptionally slow process. mdpi.comguerbet.comnih.gov
Dissociation Pathways and Ligand Exchange Kinetics in Gadoterate Systems
The dissociation of the gadoterate complex is primarily driven by a proton-assisted pathway, which is particularly relevant under acidic conditions. mdpi.comresearchgate.net In this mechanism, protons attack the complex, leading to a protonated intermediate that subsequently dissociates. mdpi.com Studies measuring the dissociation rate under strongly acidic conditions (e.g., pH 1.0 or 1.2) are used to characterize and compare the kinetic inertness of different complexes. researchgate.net
Research has shown that gadoterate has a very slow dissociation rate. One study reported a dissociation half-life of approximately 4 days at pH 1.2 and 37°C. nih.gov Another investigation found a half-life of about 25 hours in 1 M HCl. mdpi.com These slow dissociation kinetics, a hallmark of the Gd-DOTA structure, are significantly more robust compared to linear chelates, which can dissociate in seconds under similar conditions. nih.govresearchgate.net Ligand exchange, the process where one ligand is replaced by another, is also exceedingly slow for gadoterate due to the kinetic chelate effect, where the multi-point attachment of the DOTA ligand hinders its removal. libretexts.orgfiveable.me
Table 2: Comparative Dissociation Half-Lives of Gadolinium Chelates
| Compound | Structure Type | Dissociation Half-Life (t1/2) | Conditions | Reference |
|---|---|---|---|---|
| Gadoterate | Macrocyclic | ~4 days | pH 1.2, 37°C | nih.gov |
| Gadobutrol (B1674391) | Macrocyclic | 18 hours | pH 1.2, 37°C | nih.gov |
| Gadodiamide (B1674392) | Linear | < 5 seconds | pH 1.2, 37°C | nih.gov |
| Gadopentetate | Linear | < 5 seconds | 0.1 M HCl | researchgate.net |
Transmetallation Processes Involving Endogenous Metal Ions in Gadoterate Research
Transmetallation is a specific dissociation pathway where an endogenous metal ion, such as zinc (Zn²⁺), copper (Cu²⁺), or calcium (Ca²⁺), displaces the gadolinium ion from its chelate. richtlijnendatabase.nlresearchgate.netnih.gov This process is a potential mechanism for the in vivo release of free Gd³⁺. researchgate.netnih.gov
The high kinetic inertness of gadoterate makes it highly resistant to transmetallation. nih.govresearchgate.net Research comparing macrocyclic agents like gadoterate with linear agents consistently shows that linear complexes are much more susceptible to transmetallation by endogenous ions, particularly Zn²⁺. nih.govresearchgate.net In vitro studies have demonstrated that negligible transmetallation occurs with gadoterate, even when challenged with zinc ions and phosphate, which can form insoluble gadolinium salts. nih.govresearchgate.net The structural integrity of the DOTA "cage" effectively shields the Gd³⁺ ion from exchange with other metal ions present in biological systems. researchgate.netresearchgate.net
Relaxivity Mechanisms and Paramagnetic Properties of Gadoterate Sodium
Proton Relaxation Enhancement Theory for Gadoterate (B1198928) Sodium Systems
Inner-sphere relaxation involves a single water molecule that occupies one of the nine coordination sites of the Gd³⁺ ion within the DOTA chelate. mriquestions.com This direct interaction allows for highly efficient energy transfer, significantly shortening the T1 relaxation time of the bound water proton. mriquestions.comresearchgate.net The effectiveness of this mechanism is governed by several factors, as described by the Solomon-Bloembergen-Morgan (SBM) theory. nih.govresearchgate.net A critical parameter is the residence lifetime (τm) of this inner-sphere water molecule, which is the average time it remains coordinated to the Gd³⁺ ion before exchanging with a water molecule from the bulk solvent. stelar.it For gadoterate, this exchange is rapid, ensuring that a large number of water molecules are affected by the paramagnetic center in a short period. nih.gov The rate of this water exchange (kex = 1/τm) is a key determinant of relaxivity. nih.gov The inner-sphere contribution to relaxivity is directly proportional to the number of coordinated water molecules (q), which for gadoterate is one. nih.gov
Outer-sphere relaxation pertains to the relaxation enhancement of water molecules that are not in the inner coordination sphere but diffuse near the gadoterate complex. mriquestions.comresearchgate.net These interactions are weaker and occur over a longer range compared to the inner-sphere mechanism. mriquestions.com The theory for outer-sphere relaxation considers the relative translational diffusion of water molecules with respect to the paramagnetic complex. researchgate.net Although individual interactions are less potent, the large number of water molecules in the second and subsequent hydration shells that interact with the complex make the outer-sphere contribution significant, accounting for about 40% of the total relaxivity for agents like gadoterate. nih.govresearchgate.net
Influence of Physical Parameters on Gadoterate Sodium Relaxivity
The relaxivity of this compound is not a fixed value but is influenced by various physical parameters, including the strength of the external magnetic field, temperature, and the pH of the surrounding medium. Understanding these dependencies is crucial for optimizing its use in different clinical and research settings.
The longitudinal relaxivity (r1) of this compound exhibits a strong dependence on the magnetic field strength. nih.gov Generally, for small-molecule contrast agents like gadoterate, r1 relaxivity tends to decrease as the magnetic field strength increases, particularly from low-field (≤0.5T) to high-field (≥1.5T) strengths. mriquestions.commagnetic-resonance.org Nuclear magnetic relaxation dispersion (NMRD) profiles, which plot relaxivity against magnetic field strength, show that for gadoterate meglumine (B1676163), the relaxivity decreases significantly from low fields up to about 0.4 T, after which the decrease becomes more gradual. magnetic-resonance.org Despite this decrease, gadoterate remains an effective contrast agent at clinically relevant field strengths of 1.5T and 3T. nih.gov
Table 1: Longitudinal Relaxivity (r1) of Gadoterate Meglumine at Different Magnetic Field Strengths
| Magnetic Field Strength (T) | Relaxivity (r1) in Plasma at 37°C (mM⁻¹s⁻¹) |
|---|---|
| 0.2 | ~4.2 |
| 0.5 | ~3.8 |
| 1.5 | ~3.6 |
| 3.0 | ~3.5 |
Note: The values are approximate and compiled from graphical data presented in scientific literature. Actual values may vary based on experimental conditions. nih.govmriquestions.com
Temperature influences the relaxivity of this compound primarily by affecting the rotational correlation time and the water exchange rate. For gadoterate meglumine, as the temperature decreases, the longitudinal relaxivity increases. researchgate.net This behavior indicates that its relaxivity is not limited by the water residence time at lower temperatures, which is characteristic of a system with fast water exchange. researchgate.net This is in contrast to some other agents where a plateau in relaxivity is observed at low temperatures, suggesting that a slower water exchange rate becomes the limiting factor. researchgate.net
The relaxivity of gadoterate meglumine is remarkably stable over a wide pH range. researchgate.net Studies have shown that its relaxivity remains virtually unchanged from pH 1 to 10. researchgate.net This stability is a reflection of the high kinetic and thermodynamic stability of the Gd-DOTA complex, which resists dissociation even in acidic or alkaline conditions. nih.gov
Table 2: Effect of Temperature and pH on Gadoterate Meglumine Relaxivity
| Parameter | Condition | Effect on Longitudinal Relaxivity (r1) |
|---|---|---|
| Temperature | Decrease | Increase |
Source: Based on findings from in vitro studies. researchgate.net
Rotational Dynamics and Molecular Tumbling in Gadoterate Relaxivity Optimization
The rotational motion, or molecular tumbling, of the gadoterate complex in solution is a key parameter influencing its relaxivity. nih.gov The rate of this tumbling is described by the rotational correlation time (τR). stelar.it According to SBM theory, slowing down the molecular tumbling (i.e., increasing τR) can lead to an enhancement in relaxivity. nih.gov Gadoterate, being a small molecule, tumbles rapidly in solution, which is described as being in the "fast-tumbling regime". nih.gov This rapid tumbling is not optimal for achieving the maximum theoretical relaxivity, especially at lower magnetic field strengths. nih.gov
Strategies to optimize relaxivity often focus on increasing the rotational correlation time. This can be achieved by increasing the molecular size of the agent or by binding it to a larger, slower-tumbling macromolecule like a protein. radiologykey.comnih.gov However, for a non-protein-binding agent like gadoterate, its rotational dynamics are inherent to its small molecular size. While this limits its peak relaxivity compared to macromolecular agents, it also contributes to its favorable distribution and excretion profile. At higher magnetic fields (1.5T and above), an intermediate rotational correlation time is more desirable for maximizing r1, and the very slow tumbling that benefits low-field relaxivity becomes less effective. nih.gov
Electronic Spin Relaxation Phenomena and Their Impact on Gadoterate Relaxivity
The primary mechanism driving the electronic spin relaxation in Gd³⁺ complexes like gadoterate is the modulation of the zero-field splitting (ZFS) . nih.govstanford.edu ZFS refers to the splitting of the ion's electronic spin energy levels, which occurs even in the absence of an external magnetic field. This splitting arises from the interaction between the unpaired electrons and the asymmetric electric field (ligand field) created by the coordinating atoms of the DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) macrocycle. The fluctuations in this ZFS are the main source of the magnetic field variations that cause the electron spin to relax. These fluctuations are understood to originate from two distinct phenomena: a static (or average) ZFS component and a transient ZFS component. nih.govnih.gov
Static Zero-Field Splitting
The static ZFS represents the average splitting of the energy levels determined by the fixed geometry of the Gd³⁺ coordination sphere. This "static" splitting is then modulated by the rotational tumbling of the entire gadoterate complex in solution. nih.gov The magnitude of the static ZFS is highly dependent on the specific nature and geometry of the chelating ligand. nih.gov Research comparing DOTA-type complexes with linear DTPA-based complexes has shown that the static ZFS is the primary source of differences in their electron-spin relaxation characteristics. The static ZFS of [Gd(dota)(H₂O)]⁻ is significantly smaller than that of [Gd(dtpa)(H₂O)]²⁻, leading to a longer electron spin relaxation time for the DOTA-based complex. nih.gov
Transient Zero-Field Splitting
The transient ZFS arises from rapid, temporary distortions of the coordination geometry. nih.govnih.gov These distortions are caused by high-frequency molecular vibrations within the complex and random collisions with surrounding solvent molecules. nih.govnih.gov The modulation of the transient ZFS is governed by a very short correlation time, τv, estimated to be around 0.1 picoseconds. nih.govnih.gov Unlike the static component, the transient ZFS appears to be largely independent of the specific ligand architecture. nih.govnih.gov
Impact on Relaxivity and Field Dependence
The interplay between these two ZFS mechanisms is dependent on the strength of the external magnetic field.
At low magnetic fields (B < 0.3 T), the longitudinal electronic relaxation (1/T1e) is dominated by the modulation of the static ZFS through molecular rotation. nih.gov
At high magnetic fields (B > 1.5 T), the contribution from the transient ZFS becomes the dominant mechanism for electronic relaxation. nih.govnih.gov
Interactive Data Tables
Table 1: Key Parameters in the Solomon-Bloembergen-Morgan (SBM) Theory Influencing Relaxivity. This table outlines the core molecular factors that determine the relaxivity of a gadolinium-based contrast agent.
| Parameter | Symbol | Description |
| Hydration Number | q | The number of water molecules directly coordinated to the Gd³⁺ ion in the inner sphere. nih.gov |
| Water Residence Lifetime | τm | The average time a water molecule remains coordinated in the inner sphere before exchanging with bulk water. nih.gov |
| Rotational Correlation Time | τR | The time it takes for the Gd³⁺ complex to rotate by one radian, which modulates the dipole-dipole interaction. nih.govmriquestions.com |
| Electronic Relaxation Times | T1e, T2e | The longitudinal and transverse relaxation times of the Gd³⁺ ion's unpaired electrons. nih.govresearchgate.net |
Table 2: Dominant Electronic Spin Relaxation Mechanisms by Magnetic Field Strength. This table summarizes the primary ZFS mechanism contributing to the electronic relaxation of Gd³⁺ complexes at different magnetic field strengths, based on research findings.
| Magnetic Field Strength | Dominant Mechanism | Description |
| Low Field (< 0.3 T) | Static ZFS Modulation | Relaxation is driven by the rotational tumbling of the complex, which modulates the average ZFS. nih.gov |
| High Field (> 1.5 T) | Transient ZFS Modulation | Relaxation is driven by rapid molecular vibrations and solvent collisions that cause fleeting distortions in the ligand field. nih.govnih.gov |
Analytical and Preclinical Characterization Methodologies for Gadoterate Sodium
Spectroscopic and Chromatographic Techniques for Gadoterate (B1198928) Speciation Analysis
The analysis of gadoterate and its potential transformation products in biological and environmental matrices requires highly sensitive and specific analytical methods. Speciation analysis, which is the identification and quantification of the different chemical forms of an element, is crucial for understanding the fate of gadoterate in vivo. A combination of chromatographic separation and element-specific detection is the cornerstone of these investigations.
Inductively Coupled Plasma Mass Spectrometry (ICP-MS) Applications in Gadoterate Research
Inductively coupled plasma mass spectrometry (ICP-MS) is a powerful elemental analysis technique capable of detecting trace and ultra-trace amounts of elements, including gadolinium. thermofisher.com In the context of gadoterate research, ICP-MS is the method of choice for determining the total gadolinium concentration in various biological samples, such as tissues and plasma. cornell.edueurjchem.comnih.gov The technique involves introducing a sample into a high-temperature argon plasma, which atomizes and ionizes the constituent elements. thermofisher.com The resulting ions are then guided into a mass spectrometer, which separates them based on their mass-to-charge ratio, allowing for highly sensitive and selective quantification of gadolinium. thermofisher.comeurjchem.com
The advantages of ICP-MS over other methods include its high sensitivity, which allows for the detection of very low concentrations of gadolinium, a wide linear dynamic range, and the ability to perform isotopic analysis. eurjchem.com This is particularly important in preclinical studies where the amount of retained gadolinium can be very small. For instance, in studies comparing different GBCAs, ICP-MS has been used to quantify the amount of gadolinium remaining in brain tissue long after administration. cornell.eduresearchgate.net To ensure accurate results, especially in complex biological matrices, sample preparation often involves microwave-assisted acid digestion to break down the organic components and bring the gadolinium into a solution suitable for ICP-MS analysis. eurjchem.comnih.govresearchgate.net
Size-Exclusion Chromatography Coupled with ICP-MS for Gadoterate Species
To move beyond total elemental concentration and investigate the chemical form of gadolinium in biological samples, chromatographic techniques are coupled with ICP-MS. Size-exclusion chromatography (SEC) is a powerful tool for separating molecules based on their size in solution. nih.govresearchgate.net When hyphenated with ICP-MS (SEC-ICP-MS), it allows for the separation and quantification of different gadolinium-containing species based on their molecular weight. nih.govresearchgate.netnih.gov
In research on gadoterate, SEC-ICP-MS has been instrumental in demonstrating its high in vivo stability. Studies on the speciation of gadolinium in the brain of rats repeatedly administered gadoterate have shown that the majority of the retained gadolinium is present in its intact, low-molecular-weight form. nih.govresearchgate.net This is in stark contrast to linear GBCAs, where a significant portion of the retained gadolinium is found bound to high-molecular-weight macromolecules, suggesting dissociation of the original chelate. nih.govnih.gov For example, a study analyzing the soluble fractions of deep cerebellar nuclei in rats found that for gadoterate, the water-soluble gadolinium eluted as a single species corresponding to the intact contrast agent. nih.gov In contrast, for the linear agent gadodiamide (B1674392), the majority of soluble gadolinium was associated with macromolecules of approximately 440 kDa. nih.govnih.gov
Another chromatographic technique, hydrophilic interaction liquid chromatography (HILIC), has also been successfully coupled with ICP-MS for the speciation of GBCAs. researchgate.netiaea.orgrsc.org HILIC is particularly well-suited for separating polar and ionic compounds like gadoterate and has been used to analyze their presence in various sample types, including blood plasma and environmental waters. researchgate.netrsc.org
| Analytical Technique | Application in Gadoterate Research | Key Findings |
| ICP-MS | Quantification of total gadolinium in biological tissues. cornell.edueurjchem.comnih.gov | Enables precise measurement of retained gadolinium, even at very low concentrations. cornell.eduresearchgate.net |
| SEC-ICP-MS | Separation and identification of gadolinium species based on molecular size. nih.govresearchgate.netnih.gov | Demonstrates that retained gadolinium from gadoterate is primarily the intact chelate. nih.govresearchgate.net |
| HILIC-ICP-MS | Speciation analysis of gadoterate in biological and environmental samples. researchgate.netiaea.orgrsc.org | Provides effective separation of polar gadolinium chelates. researchgate.netrsc.org |
Single-Particle ICP-MS and Advanced Elemental Imaging Techniques in Gadoterate Studies
While SEC-ICP-MS provides information on soluble species, understanding the nature of any insoluble gadolinium deposits requires more advanced techniques. Single-particle ICP-MS (SP-ICP-MS) is an emerging technique that can detect and characterize individual nanoparticles or aggregates in a sample. azonano.com In this method, a highly diluted sample is introduced into the plasma, and the instrument is set up to detect the transient signals generated by individual particles, allowing for the determination of their size and concentration. azonano.com
In the context of gadoterate research, SP-ICP-MS has been used to investigate the nature of insoluble gadolinium species in brain tissue. nih.govresearchgate.netnih.gov Following the administration of gadoterate, SP-ICP-MS analysis of the insoluble fraction of deep cerebellar nuclei in rats showed a signal similar to the control group, indicating the absence of significant particulate gadolinium. nih.gov This contrasts with findings for linear GBCAs, where a significant number of signal spikes were observed, confirming the presence of gadolinium in a particulate form. nih.govnih.gov
To further characterize the elemental composition and distribution of these insoluble species at a microscopic level, advanced elemental imaging techniques are employed. Nanoscale secondary ion mass spectrometry (NanoSIMS) and scanning transmission electron microscopy with energy-dispersive X-ray spectroscopy (STEM-EDX) are two such powerful methods. nih.govresearchgate.net These techniques can provide high-resolution images of the elemental distribution within a tissue sample. While these methods have been crucial in identifying the composition of insoluble gadolinium deposits (often as phosphates) associated with linear GBCAs, their application in gadoterate studies has largely confirmed the absence of such deposits. nih.govresearchgate.netnih.gov
In Vitro Magnetic Resonance Imaging Studies with Gadoterate Sodium
The fundamental property of this compound that makes it a useful contrast agent is its ability to shorten the T1 relaxation time of water protons in its vicinity. wikipedia.orgnih.gov This effect, known as relaxivity (r1), is a measure of the agent's efficiency in enhancing the MR signal. In vitro studies are essential for characterizing the relaxivity of gadoterate and comparing it to other GBCAs under controlled conditions.
These studies typically involve preparing phantoms containing the contrast agent at various concentrations in a medium that mimics biological fluids, such as human blood plasma. researchgate.net The T1 relaxation times of these samples are then measured using an MRI scanner at different magnetic field strengths. researchgate.net The relaxivity is calculated from the slope of the plot of 1/T1 versus the concentration of the contrast agent.
In vitro studies have shown that the relaxivity of gadoterate is influenced by factors such as the magnetic field strength and the composition of the surrounding medium. researchgate.netacs.org For example, a study comparing the relaxivity of eight different GBCAs in human blood plasma at 3 Tesla and 7 Tesla demonstrated that all agents, including gadoterate, experience a decrease in r1 at higher field strengths. researchgate.net Such in vitro data are crucial for predicting the in vivo performance of the contrast agent and for optimizing imaging protocols.
Preclinical Magnetic Resonance Imaging Principles in Gadoterate Research
Preclinical MRI studies using small animal models are a critical step in evaluating the efficacy and characteristics of gadoterate in a living system. nih.govbruker.com These studies provide valuable insights into the agent's biodistribution, enhancement properties in different tissues, and its behavior in models of human disease. nih.govnih.gov
The principles of preclinical MRI are similar to those of clinical imaging, but with adaptations for the smaller size of the animals and the specific research questions being addressed. bruker.com High-field MRI scanners are often used to achieve the necessary spatial resolution for imaging small animal anatomy. bruker.com Dynamic contrast-enhanced MRI (DCE-MRI) is a common technique used in preclinical research to assess vascular properties, such as permeability and blood volume, following the administration of a contrast agent like gadoterate. mdpi.combiorxiv.org
Optimization of Pulse Sequences for Small Animal Imaging with this compound
The choice and optimization of MRI pulse sequences are critical for obtaining high-quality images and accurate quantitative data in preclinical studies with gadoterate. rsna.orgresearchgate.net Pulse sequences are the programmed series of radiofrequency pulses and magnetic field gradients that generate the MR signal. Different pulse sequences are designed to be sensitive to different tissue properties and contrast mechanisms.
For T1-weighted imaging with gadoterate, spoiled gradient-echo (SPGR) and spin-echo (SE) sequences are commonly used. researchgate.net The parameters of these sequences, such as repetition time (TR), echo time (TE), and flip angle, must be carefully optimized to maximize the contrast enhancement provided by gadoterate. rsna.orgresearchgate.net For example, the TR should be short enough to highlight the T1 shortening effect of the contrast agent.
In preclinical research, specialized pulse sequences may be employed to answer specific biological questions. For instance, in studies of brain tumors, optimized pulse sequences can help to clearly delineate the tumor margins and assess the integrity of the blood-brain barrier after gadoterate administration. frontiersin.org Furthermore, advanced techniques like Chemical Exchange Saturation Transfer (CEST) MRI are being explored in preclinical settings to detect specific molecules and provide functional information, which can be complemented by the anatomical detail provided by gadoterate-enhanced imaging. bruker.com The ongoing development and optimization of pulse sequences are crucial for advancing the capabilities of preclinical MRI with gadoterate. nih.gov
| Preclinical MRI Aspect | Description | Relevance to Gadoterate Research |
| In Vitro Relaxivity | Measurement of the T1 shortening efficiency of gadoterate in phantoms. researchgate.net | Provides fundamental data on the contrast-enhancing properties of the agent. researchgate.netacs.org |
| DCE-MRI | Dynamic imaging to assess vascular characteristics post-contrast injection. mdpi.combiorxiv.org | Used to study tumor vascularity and blood-brain barrier disruption with gadoterate. frontiersin.org |
| Pulse Sequence Optimization | Tailoring of MRI parameters (TR, TE, flip angle) for small animal imaging. rsna.orgresearchgate.net | Maximizes image quality and the conspicuity of gadoterate enhancement. researchgate.netresearchgate.net |
Quantification of Gadolinium Distribution in Preclinical Models after Gadoterate Administration
The quantification of gadolinium distribution in preclinical models following the administration of gadoterate is a critical step in understanding its pharmacokinetic profile and long-term tissue retention. Highly sensitive analytical techniques are required to measure the minute concentrations of gadolinium that may remain in various tissues. The primary method employed for this purpose is Inductively Coupled Plasma Mass Spectrometry (ICP-MS). nih.govpsu.edursna.org ICP-MS is capable of detecting elemental gadolinium at very low concentrations, with lower limits of quantification (LOQ) reported at levels such as 0.01 nmol Gd/g in wet tissue. nih.gov This sensitivity allows for detailed distribution studies even with small tissue samples or low administered doses. psu.edu
To prepare samples for analysis, tissue is typically harvested, homogenized, and then digested using strong acids like nitric acid and hydrogen peroxide under pressure and heat to solubilize the gadolinium. nih.gov An internal standard, such as terbium, is often added to ensure accuracy during the ICP-MS measurement. nih.gov
Preclinical studies in various animal models, including rats and sheep, have been instrumental in characterizing the distribution and retention of gadolinium from gadoterate, especially in comparison to other classes of gadolinium-based contrast agents (GBCAs). A consistent finding from this research is that macrocyclic agents, such as gadoterate, result in significantly lower gadolinium retention in tissues compared to linear agents. rsna.orgrsna.org
In a long-term study using a rat model, animals received repeated injections of either the macrocyclic gadoterate meglumine (B1676163) or the linear agent gadodiamide. One year after the final injection, the concentration of gadolinium in the brain was measured. The gadoterate group showed gadolinium levels that were barely distinguishable from background concentrations, whereas the gadodiamide group retained significantly higher amounts. rsna.org For instance, in the cerebellum, the gadolinium concentration was 35 times higher in the gadodiamide group (2.45 nmol/g ± 0.35) compared to the gadoterate group (0.07 nmol/g ± 0.03). rsna.org
Further research has utilized techniques like Gel Permeation Chromatography (GPC) coupled with ICP-MS to determine the chemical form of the retained gadolinium. nih.gov In animals treated with macrocyclic GBCAs like gadoterate, the small amounts of detected gadolinium were found in the soluble brain fraction and were present as low molecular weight molecules, indicating that the gadolinium remains in its intact, chelated form. nih.gov
A study in a large-animal model (sheep) further corroborates these findings. Ten weeks after a single standard dose of various GBCAs, tissue concentrations of gadolinium were analyzed. The administration of linear GBCAs resulted in the highest concentrations in the kidney and liver. rsna.org In contrast, the gadolinium concentrations in the kidney, liver, and deep cerebellar nuclei of sheep that received macrocyclic gadoterate meglumine were not significantly different from those in the saline-injected control group. rsna.org
Table 1: Gadolinium Concentration in Tissues After Administration of Gadoterate vs. a Linear Agent in Preclinical Models This table is interactive. You can sort and filter the data.
| Species | Agent | Tissue | Time Point | Gd Concentration (nmol/g) | Source |
|---|---|---|---|---|---|
| Rat | Gadoterate | Cerebellum | 1 Year | 0.07 ± 0.03 | rsna.org |
| Rat | Gadodiamide | Cerebellum | 1 Year | 2.45 ± 0.35 | rsna.org |
| Rat | Gadoterate | Cortical Brain | 1 Year | 0.07 ± 0.01 | rsna.org |
| Rat | Gadodiamide | Cortical Brain | 1 Year | 1.15 ± 0.16 | rsna.org |
| Sheep | Gadoterate | Kidney | 10 Weeks | 86 ng/g | rsna.org |
| Sheep | Linear Agents (Avg) | Kidney | 10 Weeks | 502 ng/g | rsna.org |
| Sheep | Gadoterate | Liver | 10 Weeks | 21 ng/g | rsna.org |
| Sheep | Linear Agents (Avg) | Liver | 10 Weeks | 445 ng/g | rsna.org |
| Sheep | Gadoterate | Deep Cerebellar Nuclei | 10 Weeks | 10 ng/g | rsna.org |
Influence of this compound on Other Nuclear Magnetic Resonance Signals in Research (e.g., Sodium MRI)
The integration of multiple advanced MRI techniques within a single imaging session is common in both clinical practice and research. This raises the question of whether the administration of a contrast agent for one technique, such as gadoterate for standard proton MRI, could influence the signals and quantitative measurements of another, such as sodium (²³Na) MRI. Sodium MRI is a non-invasive imaging method that provides insights into cellular processes by measuring tissue sodium concentration (TSC). nih.gov
Research has been conducted to investigate the specific influence of gadoterate (Dotarem®) on the quantification of TSC. nih.gov These studies are important because a significant interaction could necessitate rigid imaging protocols, such as performing sodium MRI only before contrast administration.
Despite this interaction, further analysis and in-vivo testing revealed that the ultimate quantification of TSC was not significantly compromised. nih.gov Worst-case calculations based on the observed relaxation time changes predicted only a minimal signal drop of approximately 1.21% in tissue sodium quantification. nih.gov Furthermore, an in-vivo experiment on an ischemic stroke patient, where sodium MRI was performed before and after the injection of gadoterate, showed no statistically significant differences in the calculated TSC values for relevant brain tissues. nih.gov
Table 2: Influence of Gadoterate on Sodium Relaxation Times in Agarose Gel Phantoms This table is interactive. You can sort and filter the data.
| Parameter | Influence of Gadoterate (Slope of Regression) | R² | P-value | Source |
|---|---|---|---|---|
| Sodium T1 | -1.52 ms (B15284909) per mmol/L | 0.89 | < 0.001 | nih.gov |
| Sodium T2 (fast) | -0.09 ms per mmol/L | 0.94 | < 0.001 | nih.gov |
Theoretical and Computational Modeling of Gadoterate Sodium
Molecular Dynamics Simulations of Gadoterate (B1198928) Sodium in Solution and Biological Environments
Molecular dynamics (MD) simulations offer a powerful tool to investigate the dynamic behavior of gadoterate sodium in aqueous solutions and its interactions with biological components. These simulations provide a detailed view of the molecule's internal mobility and its interactions with surrounding water molecules, which are crucial for its function as a contrast agent.
A key aspect of these simulations is the development of accurate force fields for Gd³⁺ polyaminocarboxylates, which enables the study of the chelate's internal mobility. chimia.ch Such simulations have revealed that the internal motion of the water molecule bound to the gadolinium ion can significantly influence the relaxivity of the contrast agent. chimia.ch Specifically, the rotational correlation time of the bound water proton is decreased by 20-30% due to this internal motion, which in turn reduces the relaxivity. chimia.ch
The following interactive table summarizes key findings from molecular dynamics simulations of this compound and related complexes.
| Simulation Aspect | Key Finding | Implication for Contrast Agent Function |
| Internal Mobility | The internal motion of the bound water molecule reduces the proton rotational correlation time. chimia.ch | Decreases the overall relaxivity of the agent. chimia.ch |
| Membrane Interaction | [Gd(DOTA)]⁻ can insert into lipid bilayers, maintaining its inner-sphere water molecule. acs.org | The agent can remain effective even when associated with biological membranes. acs.org |
| Water Dynamics at Membrane Interface | Increased rotational correlation time and water residence time when associated with a membrane. acs.org | Potential for enhanced relaxivity in specific biological environments. acs.org |
Kinetic Modeling of this compound Distribution and Dynamics in Research Systems
Kinetic modeling is used to describe the distribution and elimination of this compound in biological systems. These models are crucial for understanding the pharmacokinetics of the contrast agent and for interpreting the signal enhancement observed in dynamic contrast-enhanced MRI (DCE-MRI).
The distribution of gadoterate meglumine (B1676163) is often described by a two-compartment model with linear elimination from the central compartment. nih.gov This model considers the distribution of the agent between a central compartment (blood plasma) and a peripheral compartment (extravascular-extracellular space). In adults, gadoterate meglumine is rapidly distributed in the blood and extracellular fluid and is primarily eliminated by the kidneys. nih.gov
Physiologically-based pharmacokinetic (PBPK) models have also been applied to predict the distribution of gadolinium-based contrast agents. nih.gov These models can be tailored to individual patient characteristics and can predict the concentration-time curves of the contrast agent in various tissues and organs. nih.gov
The table below outlines the key parameters used in pharmacokinetic modeling of gadoterate meglumine.
| Parameter | Description | Typical Value/Finding |
| Model Type | Two-compartment model | Best fit for gadoterate meglumine concentrations. nih.gov |
| Elimination | Linear elimination from the central compartment | Primarily renal excretion. nih.gov |
| Volume of Distribution at Steady State (Vss) | A measure of the extent of distribution of the drug in the body | Approximately 0.047 L/kg in pediatric patients. nih.gov |
| Terminal Half-life (t₁/₂β) | The time it takes for the plasma concentration to decrease by half during the elimination phase | Approximately 1.35 hours in pediatric patients. nih.gov |
Predictive Models for this compound Interaction with Biological Compartments
Predictive models are being developed to better understand and anticipate the interactions of this compound with various biological components, such as proteins. These models are essential for designing safer and more effective contrast agents.
Computational approaches, particularly those leveraging machine learning, are increasingly used to predict drug-protein interactions. nih.govcbirt.net These models can use features extracted from both the drug (in this case, this compound) and the protein to predict the likelihood and nature of their interaction. cbirt.net Such predictive models can help in identifying potential off-target interactions that might lead to adverse effects.
The development of predictive models for drug-protein interactions often involves several steps, including feature extraction, feature selection, and classification. cbirt.net By analyzing the chemical structure of this compound and the properties of proteins it may encounter in the body, these models can provide insights into its potential binding affinities and interaction sites.
The following table summarizes the components and goals of predictive modeling for this compound's biological interactions.
| Modeling Component | Description | Application to this compound |
| Feature Extraction | Identifying key chemical and physical properties of the drug and biological target. | Describing the structure of the gadoterate complex and potential protein binding sites. |
| Machine Learning Algorithms | Using computational methods to learn patterns from data and make predictions. nih.gov | Predicting the probability of interaction between gadoterate and specific proteins. |
| Interaction Prediction | Forecasting the binding affinity and potential biological consequences of the interaction. | Assessing the potential for gadolinium deposition or other adverse interactions. |
Advanced Research Directions and Future Perspectives for Gadoterate Sodium Analogs
Design Principles for Enhanced Relaxivity Gadoterate (B1198928) Derivatives
Relaxivity (r₁) is a measure of a contrast agent's efficiency in enhancing the relaxation rate of water protons, which directly translates to brighter signals on T1-weighted MR images. nih.govmriquestions.com A primary goal in designing new gadoterate derivatives is to increase this relaxivity, which could allow for lower doses of gadolinium to be administered while maintaining or even improving image quality. rsna.orgappliedradiology.com Several key molecular factors are being manipulated to achieve this. researchgate.net
One major strategy involves optimizing the rotational correlation time (τR), which is the time it takes for a molecule to rotate by one radian. nih.gov For small molecules like gadoterate that tumble rapidly in solution, their relaxivity is limited. nih.gov By increasing the molecular size, the rotational motion slows down, leading to a significant increase in relaxivity. mriquestions.com This can be achieved by:
Covalent attachment to macromolecules: Conjugating gadoterate analogs to polymers, dendrimers, or proteins slows their tumbling rate, thereby enhancing relaxivity. mriquestions.com
Non-covalent binding to proteins: Designing derivatives that can bind to abundant blood proteins like human serum albumin (HSA) effectively increases their molecular weight and slows their rotation. nih.gov
Furthermore, the water exchange rate (kex) between the inner coordination sphere of the gadolinium ion and the bulk solvent must be optimized. For high relaxivity, this exchange needs to be fast, but not so fast that the relaxation enhancement is averaged out. illinois.edu Researchers are fine-tuning this rate by modifying the ligand structure, for instance, by introducing specific substituents on the chelating arms. nih.gov
Strategies for Modulating Chelate Stability and Kinetic Inertness in New Gadoterate Constructs
The safety of gadolinium-based contrast agents is intrinsically linked to the stability of the chelate, which prevents the release of toxic free Gd³⁺ ions in the body. encyclopedia.pubnih.gov Gadoterate is known for its high thermodynamic stability and, more importantly, its exceptional kinetic inertness, which refers to the slowness of its dissociation. encyclopedia.pubresearchgate.netbayer.com The macrocyclic structure of the DOTA ligand is a key contributor to this high stability. encyclopedia.pubresearchgate.net
When designing new gadoterate analogs, particularly those with modifications aimed at increasing relaxivity, it is crucial to maintain or even enhance this stability. Several strategies are being employed to achieve this:
Ligand Preorganization and Rigidity: The DOTA macrocycle is inherently more pre-organized for binding Gd³⁺ compared to linear chelators. mdpi.com Further rigidifying the macrocyclic backbone, for instance by fusing it with other ring systems like a pyridine (B92270) ring in gadopiclenol, can enhance kinetic inertness. umons.ac.be
Optimizing Pendant Arms: The nature of the coordinating arms of the chelator plays a vital role. Introducing steric hindrance through optimized pendant arms can "lock" the gadolinium ion more securely within the chelate, thereby increasing its kinetic inertness. umons.ac.be
Balancing Denticity and Stability: While creating a q=2 agent by reducing the ligand's denticity (the number of donor atoms) can increase relaxivity, it can also compromise stability. umons.ac.be Therefore, a delicate balance must be struck. The development of gadopiclenol, a q=2 agent with high stability, demonstrates that this is achievable through careful ligand design that combines a rigid macrocycle with optimized pendant arms. umons.ac.be
The kinetic inertness of a gadolinium complex is often assessed by measuring its dissociation rate under acidic conditions or in the presence of competing endogenous metal ions like zinc. researchgate.net Research has consistently shown that macrocyclic complexes like gadoterate and its stable analogs are significantly more inert than linear agents. encyclopedia.pubresearchgate.net
Integration of Gadoterate-Based Research with Novel Imaging Modalities
The versatility of the gadoterate scaffold extends beyond its use as a standalone MRI contrast agent. Researchers are actively integrating gadoterate-based chelates into multimodal imaging probes, which combine the high spatial resolution of MRI with the high sensitivity of other imaging techniques like positron emission tomography (PET).
PET-MRI is a powerful hybrid imaging modality that provides complementary anatomical, functional, and metabolic information. researchgate.net The development of dual PET/MRI probes, where a gadoterate-based chelate is linked to a positron-emitting radionuclide, is a burgeoning area of research. These bimodal agents allow for simultaneous acquisition of PET and MRI data, offering a more comprehensive picture of biological processes.
For example, gadolinium-based nanoparticles, such as AGuIX (small rigid platform), which are composed of a polysiloxane core surrounded by gadoterate chelates, have been developed for theranostic applications. nih.gov These nanoparticles can be radiolabeled for use in scintigraphy or PET, while also serving as an MRI contrast agent. nih.gov Studies have demonstrated the feasibility of using such nanoparticles for multimodal imaging of the lungs. nih.gov
Furthermore, the integration of gadoterate analogs in PET-MRI studies allows for precise pharmacokinetic and biodistribution analyses. nih.gov By radiolabeling the chelate, researchers can track its journey through the body with the high sensitivity of PET, while simultaneously acquiring high-resolution anatomical images with MRI. This approach has been used to compare the elimination pathways of different contrast agents, including gadoterate, particularly in models of renal impairment. nih.gov
Development of Responsive Gadoterate Agents for Fundamental Sensing Research
"Smart" or responsive contrast agents represent a frontier in molecular imaging. These agents are designed to change their MRI signal in response to specific physiological or pathological conditions in their microenvironment. mriquestions.comnih.gov This "off/on" switching capability can provide functional information beyond simple anatomical enhancement.
The development of responsive agents based on the stable gadoterate scaffold is an active area of research. The fundamental principle involves modulating one of the key parameters that govern relaxivity—such as the number of inner-sphere water molecules (q) or the rotational correlation time (τR)—in response to a specific biological stimulus.
Examples of stimuli that can be targeted include:
pH: Changes in tissue pH are associated with various pathologies, including cancer and ischemia. nih.gov Researchers have developed pH-sensitive gadoterate derivatives that exhibit a change in relaxivity as the pH of their environment changes. nih.govresearchgate.net For instance, a Gd(III)-DOTA-silyl complex was designed to have a low MRI signal at neutral pH due to shielding by silyl (B83357) groups. nih.gov In an acidic environment, these groups are cleaved, exposing the complex to water molecules and leading to an increased signal. nih.gov
Enzymatic Activity: Enzyme-responsive agents can be designed to detect the activity of specific enzymes that are overexpressed in certain diseases. nih.gov Pioneering work has shown that a contrast agent can be engineered to undergo enzymatic cleavage, leading to a change in its relaxivity. nih.gov
Biomolecules: Smart contrast agents can also be designed to detect the presence of specific small molecules or proteins. In one approach, a gadoterate derivative was conjugated to a DNA aptamer that binds to adenosine (B11128). nih.govrsc.org The binding of adenosine causes a conformational change that alters the rotational correlation time of the gadolinium complex, resulting in a detectable change in the MRI signal. nih.govrsc.org
These responsive agents hold immense promise for fundamental biological research, allowing for the non-invasive visualization of specific molecular events in vivo.
Q & A
Q. How do researchers determine the thermodynamic stability of gadoterate sodium in aqueous solutions under varying pH and temperature conditions?
Methodological Answer: Stability studies typically employ techniques like Differential Scanning Calorimetry (DSC) to measure phase transitions and High-Performance Liquid Chromatography (HPLC) to monitor decomposition products. For pH-dependent stability, researchers buffer solutions across a pH range (e.g., 3–9) and use accelerated stability testing at elevated temperatures (e.g., 40°C, 60°C) to model long-term storage. Data analysis includes Arrhenius plots to predict shelf life .
Q. What experimental designs are used to assess this compound’s pharmacokinetics, including renal clearance and tissue distribution?
Methodological Answer: Pharmacokinetic studies often utilize radiolabeled this compound (e.g., gadolinium-153) tracked via gamma spectroscopy or mass spectrometry in animal/human plasma and tissue samples. Controlled trials measure clearance rates through serial blood/urine sampling, with compartmental modeling (e.g., two-compartment models) to estimate distribution volume and elimination half-life. Glomerular filtration rate (GFR) correlations are analyzed using creatinine clearance as a comparator .
Q. How is the chelation efficiency of this compound validated to ensure minimal free gadolinium release in vivo?
Methodological Answer: Researchers employ inductively coupled plasma mass spectrometry (ICP-MS) to quantify free Gd³⁺ in serum samples post-administration. In vitro validation includes incubating this compound with competing ions (e.g., Zn²⁺, Ca²⁺) in simulated physiological buffers and measuring dissociation rates via UV-Vis spectroscopy or fluorescence probes sensitive to free gadolinium .
Advanced Research Questions
Q. How can contradictory findings about this compound’s renal clearance in patients with chronic kidney disease (CKD) be resolved?
Methodological Answer: Contradictions are addressed through systematic meta-analyses of existing clinical trials, stratified by CKD stages (e.g., eGFR <30 vs. 30–60 mL/min/1.73m²). Researchers apply random-effects models to account for heterogeneity and adjust for confounders like concurrent medications. Prospective studies with crossover designs can isolate this compound’s effects from comorbidities .
Q. What methodologies are used to investigate this compound’s molecular interactions with serum proteins and cellular membranes?
Methodological Answer: Advanced techniques include surface plasmon resonance (SPR) to measure binding affinity with albumin or transferrin and molecular dynamics simulations to model lipid bilayer interactions. In situ validation uses confocal microscopy with fluorescently tagged this compound to visualize cellular uptake pathways .
Q. How do researchers design experiments to differentiate this compound’s relaxivity effects from other gadolinium-based contrast agents (GBCAs) in MRI studies?
Methodological Answer: Relaxivity (r₁/r₂) is measured at clinical field strengths (1.5T, 3T) using nuclear magnetic resonance dispersion (NMRD) profiling. Comparative studies control for variables like temperature, pH, and ion concentration. Phantom imaging with standardized agarose gels quantifies signal intensity differences between GBCAs .
Data Analysis and Reproducibility
Q. What statistical approaches are recommended for analyzing this compound’s dose-response relationships in preclinical toxicity studies?
Methodological Answer: Non-linear regression models (e.g., sigmoidal Emax) are used to correlate dosage with adverse effects (e.g., nephrotoxicity). Researchers apply benchmark dose (BMD) modeling to identify no-observed-adverse-effect levels (NOAELs). Reproducibility requires reporting raw data, confidence intervals, and effect sizes in line with ARRIVE guidelines .
Q. How can in vitro-in vivo correlation (IVIVC) models improve predictability of this compound’s pharmacokinetic behavior?
Methodological Answer: IVIVC development involves matching in vitro dissolution/release profiles (e.g., using flow-through cells ) with in vivo absorption data. Deconvolution methods (e.g., Wagner-Nelson) and machine learning algorithms (e.g., partial least squares regression) are applied to optimize predictive accuracy .
Tables for Key Methodological Parameters
Table 1: Stability Testing Protocols for this compound
| Parameter | Method | Conditions | Key Metrics |
|---|---|---|---|
| Thermal Stability | DSC/TGA | 25°C–100°C, nitrogen atmosphere | Melting point, % mass loss |
| pH Sensitivity | HPLC-UV | pH 3–9, 37°C, 30 days | Degradation products (%) |
| Light Sensitivity | Photostability chamber | ICH Q1B guidelines | Δ absorbance at 254 nm |
Table 2: Comparative Relaxivity of GBCAs at 3T
| Agent | r₁ (mM⁻¹s⁻¹) | r₂ (mM⁻¹s⁻¹) | Reference |
|---|---|---|---|
| This compound | 4.1 | 5.3 | |
| Gadopentetate | 3.9 | 4.8 | |
| Gadobutrol | 4.2 | 5.1 |
Guidance for Addressing Research Gaps
- Controlled Access to Raw Data: Utilize repositories like ClinicalTrials.gov or Zenodo to share pharmacokinetic datasets, ensuring transparency .
- Ethical Study Design: Apply PICOT frameworks (Population, Intervention, Comparison, Outcome, Time) to structure clinical trials investigating nephrogenic systemic fibrosis (NSF) risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
